molecular formula C42H59N3O43S3-6 B576481 Chondroitin sulfate C sodium salt CAS No. 12678-07-8

Chondroitin sulfate C sodium salt

Cat. No.: B576481
CAS No.: 12678-07-8
M. Wt: 1390.092
InChI Key: ABHQVWCLVQDEKE-UHFFFAOYSA-H
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Description

Chondroitin sulfate C sodium salt is a sulfated glycosaminoglycan composed of a chain of alternating sugars, specifically N-acetylgalactosamine and glucuronic acid. It is commonly found in the cartilage of animals and is often used in dietary supplements for joint health. This compound is known for its role in providing resistance to compression in cartilage and is frequently used in combination with glucosamine for the treatment of osteoarthritis .

Mechanism of Action

Target of Action

Chondroitin sulfate C sodium salt, also known as Chondroitin, 6-(hydrogen sulfate), sodium salt, is a glycosaminoglycan that primarily targets tissues such as cartilage . It is a major component of the extracellular matrix (ECM) and is involved in various physiological processes .

Mode of Action

Chondroitin sulfate interacts with its targets by providing mechanical support to tissues while still allowing rapid diffusion of water-soluble molecules and migration of cells . It is composed of alternating 1,3-N-acetyl-β-d-galactosamine and 1,4-β-d-glucuronic acid units which bear 4-O- and/or 6-O-sulfations at the N-acetylgalactosamine units disposed of in specific patterns . Depending on the predominating disaccharide unit, it presents different biological activities .

Biochemical Pathways

Chondroitin sulfate influences many biochemical pathways. It is involved in the synthesis of proteoglycans and hyaluronic acid, and it decreases the catabolic activity of chondrocytes, inhibiting the synthesis of proteolytic enzymes, nitric oxide, and other substances that contribute to damage the cartilage matrix and cause death of articular chondrocytes .

Pharmacokinetics

Chondroitin sulfate shows first-order kinetics up to single doses of 3,000 mgThe bioavailability of chondroitin sulfate ranges from 15% to 24% .

Result of Action

The primary result of chondroitin sulfate’s action is pain relief and increased joint mobility after a relatively long regular administration, as well as a long-lasting effect after the end of the treatment . It is reported to improve joint function and slow disease progression .

Action Environment

The action of chondroitin sulfate can be influenced by various environmental factors. For instance, the structural diversity of chondroitin sulfate with respect to sulfation and saccharide content endows this molecule with distinct complexity, allowing for functional modification . These multiple functions contribute to the application of chondroitin sulfate in medicines, biomaterials, and functional foods .

Biochemical Analysis

Biochemical Properties

Chondroitin Sulfate C Sodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that chondroitin 4-sulfotransferase-1 and chondroitin 6-sulfotransferase-1 could specifically transfer sulfation from adenosine 3’-phosphate 5’-phosphosulfate to positions 4 and 6 of the GalNAc residues, respectively .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has shown remarkable anticoagulant, articular cartilage repair, corneal lesion healing, antidiabetic, and antiproliferative effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its structural diversity with respect to sulfation and saccharide content endows this molecule with distinct complexity, allowing for functional modification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the product’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are significant. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chondroitin sulfate C sodium salt can be prepared through various methods, including extraction from animal cartilage, biosynthesis, and fermentation. The extraction process typically involves the use of proteolytic enzymes to break down the cartilage matrix, followed by purification steps to isolate the chondroitin sulfate .

Industrial Production Methods

Industrial production of this compound often involves the extraction from bovine, porcine, or avian cartilage. The process includes several steps such as enzymatic hydrolysis, filtration, and precipitation to obtain a high-purity product. The extracted compound is then converted to its sodium salt form for stability and solubility .

Chemical Reactions Analysis

Types of Reactions

Chondroitin sulfate C sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under mild conditions to preserve the integrity of the glycosaminoglycan chain .

Major Products

The major products formed from these reactions include modified chondroitin sulfate derivatives with altered sulfate patterns, which can have different biological activities and properties .

Comparison with Similar Compounds

Chondroitin sulfate C sodium salt is often compared with other glycosaminoglycans such as:

    Hyaluronic acid: Known for its role in maintaining moisture in tissues.

    Keratan sulfate: Found in the cornea, cartilage, and bone.

    Dermatan sulfate: Involved in wound repair and coagulation.

    Heparan sulfate: Plays a role in cell signaling and development.

This compound is unique due to its specific sulfation pattern, which imparts distinct biological activities and therapeutic potential .

Properties

IUPAC Name

3-[3-acetamido-4-[5-[3-acetamido-4-[5-[3-acetamido-4,5-dihydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-6-carboxylato-3,4-dihydroxyoxan-2-yl]oxy-5-hydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-6-carboxylato-3,4-dihydroxyoxan-2-yl]oxy-5-hydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5,6-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H65N3O43S3/c1-7(46)43-13-19(52)16(49)10(4-75-89(66,67)68)78-38(13)84-29-21(54)24(57)41(87-32(29)35(61)62)83-27-15(45-9(3)48)40(80-12(18(27)51)6-77-91(72,73)74)86-30-22(55)25(58)42(88-33(30)36(63)64)82-26-14(44-8(2)47)39(79-11(17(26)50)5-76-90(69,70)71)85-28-20(53)23(56)37(65)81-31(28)34(59)60/h10-33,37-42,49-58,65H,4-6H2,1-3H3,(H,43,46)(H,44,47)(H,45,48)(H,59,60)(H,61,62)(H,63,64)(H,66,67,68)(H,69,70,71)(H,72,73,74)/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHQVWCLVQDEKE-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)[O-])OC3C(C(OC(C3O)COS(=O)(=O)[O-])OC4C(C(C(OC4C(=O)[O-])OC5C(C(OC(C5O)COS(=O)(=O)[O-])OC6C(C(C(OC6C(=O)[O-])O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)COS(=O)(=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H59N3O43S3-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1390.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12678-07-8
Record name Chondroitin, 6-(hydrogen sulfate), sodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: Can Chondroitin Sulfate C Sodium Salt be used to arrange nanoparticles? What makes it suitable for this application?

A1: Yes, research suggests that this compound can be used to arrange gold nanoparticles along polymer chains. [] This capability stems from its ability to form polymer complexes. When added to a solution containing thiolated poly(ethylene oxide) bound to gold nanoparticles, this compound interacts with the polyethylene oxide chains. This interaction leads to a structured arrangement of the nanoparticles. Specifically, the rigid structure of this compound induces a linear arrangement of the gold nanoparticles, highlighting its potential in nanomaterial fabrication. []

Q2: Beyond nanoparticle arrangement, are there other applications of this compound in materials science?

A2: Yes, this compound has shown promise in the development of biodegradable microneedles. [] Researchers successfully fabricated microneedles using this compound as the biodegradable polymer. This involved creating a master male mold using moving-mask lithography and then casting the biopolymer using a polydimethylsiloxane female mold. [] This highlights its potential for drug delivery applications.

Q3: Can this compound be used for chiral separation? What kind of interactions govern this process?

A3: Yes, this compound has proven effective as a chiral selector in electrokinetic chromatography (EKC) for separating drug enantiomers. [] This capability is attributed to its charged, linear, sulfated polysaccharide structure with a large mass. These characteristics enable this compound to engage in ionic and hydrophobic interactions with drug molecules, facilitating enantiomeric separation. [] This property makes it a valuable tool in analytical chemistry and pharmaceutical development.

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